![molecular formula C18H14FN3O3S B2470130 N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide CAS No. 681265-59-8](/img/structure/B2470130.png)
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide, also known as DTPA-FB, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. DTPA-FB belongs to a class of compounds known as thienopyrazoles, which have been shown to possess a range of biological activities.
Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on the synthesis of novel compounds related to N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide, exploring their potential as therapeutic agents. For instance, compounds have been synthesized with the aim of identifying new anti-cancer and anti-HIV agents. These efforts include the development of fluoro-substituted benzopyran derivatives and N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides, which have shown significant activity against lung cancer and HIV-1, respectively (Hammam et al., 2005); (Aslam et al., 2013).
Anti-Cancer and Antiviral Activities
Several studies have synthesized and evaluated derivatives for their anti-cancer, anti-HIV, and antiviral activities. Compounds derived from the core structure of this compound have demonstrated potential as anticancer agents, particularly against lung cancer, and as potent inhibitors of HIV-1 and HSV-1 (Herpes simplex virus type-1) (Dawood et al., 2011).
Antimicrobial Activity
Research into the antimicrobial properties of these compounds has yielded promising results against various bacterial and fungal strains. For instance, studies on fluorobenzamides containing thiazole and thiazolidine derivatives have highlighted their effectiveness as antimicrobial agents, showcasing significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens (Desai et al., 2013).
Pharmacological Applications
Beyond their antimicrobial and antiviral potential, these compounds have been explored for various pharmacological applications, including their use as inhibitors of specific receptors or enzymes involved in disease pathways. For example, derivatives have been studied for their role as c-MET inhibitors, which are relevant in the treatment of cancer due to their involvement in cellular growth and metastasis (Jiang et al., 2016).
properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c19-13-8-6-12(7-9-13)18(23)20-17-15-10-26(24,25)11-16(15)21-22(17)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHGISGALDKUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2470047.png)
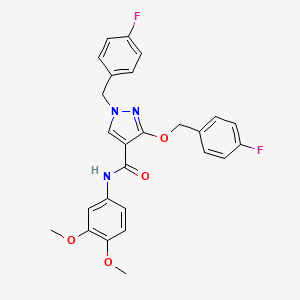

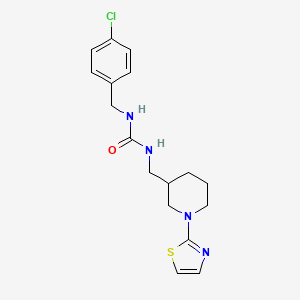
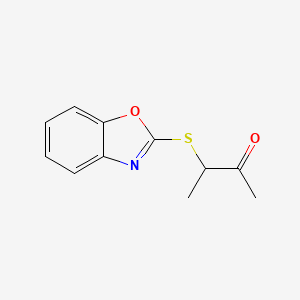

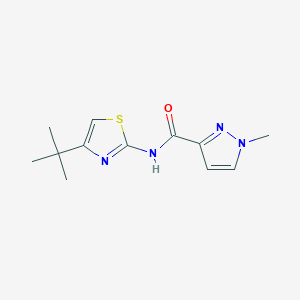
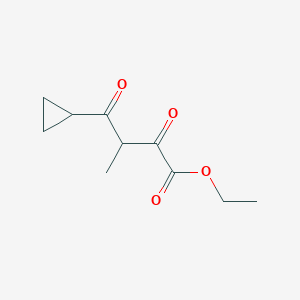
![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2470060.png)

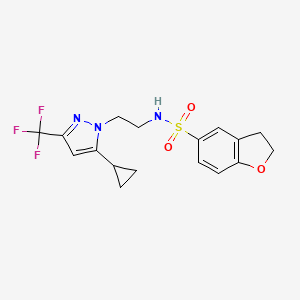

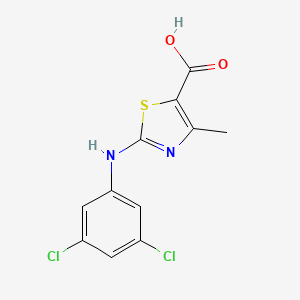
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2470070.png)